2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPQOASMVVTMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions involving 2-aminopyridine and aldehydes or ketones.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The query compound shares structural and functional similarities with several benzamide derivatives, particularly those containing imidazo-heterocyclic cores. Below is a comparative analysis of key analogs:
Structural Analogues
Key Observations:
- Core Heterocycle Impact : The imidazo[1,2-a]pyrimidine core in the query compound distinguishes it from analogs with pyrido[1,2-a]pyrimidine (ZINC33268577) or imidazo[1,2-a]pyridine () cores. Pyrimidine-based cores may enhance π-π stacking in kinase binding pockets compared to pyridine derivatives .
- ZINC33268577’s 3-bromo and methoxy groups contribute to its VEGFR-2 inhibitory activity via hydrophobic interactions .
- Hydrogen Bonding and Rotatable Bonds : The query compound and ZINC33268577 share 1 HBD and 5 HBA, but ZINC33268577 has fewer rotatable bonds (5 vs. 6), which may enhance binding rigidity .
Comparison with Kinase Inhibitors
Key Observations:
- Target Selectivity : Unlike nilotinib, which inhibits Bcr-Abl and DDR1/DDR2, the query compound’s imidazo-pyrimidine core may confer selectivity for DDR1/DDR2 due to steric and electronic differences .
- Binding Interactions : Tivozanib’s urea linker and additional HBA (7 vs. 5 in the query compound) enable stronger interactions with VEGFR-2’s ATP-binding site . The query compound’s chloro substituent may mimic halogen bonding observed in kinase inhibitors like imatinib .
Biological Activity
2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of heterocyclic compounds. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.83 g/mol. Its structure features a benzamide core with a chlorine substituent and a 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl moiety, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active sites of CDKs, this compound disrupts cell cycle progression, making it a candidate for cancer therapeutics.
Key Mechanisms:
- Inhibition of CDKs : Prevents substrate phosphorylation, thereby interfering with cell proliferation.
- Interaction with Cytochrome P450 Enzymes : Modulates drug metabolism pathways.
- Influence on Gene Expression : Alters protein synthesis and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation by targeting CDKs. |
| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |
| Enzyme Inhibition | Functions as an enzyme inhibitor, affecting various biochemical pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that similar imidazo[1,2-a]pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines. The IC50 values indicated that these compounds could effectively inhibit tumor growth in vitro .
- Mechanistic Studies : Research utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a specific binding affinity that enhances its inhibitory effects on CDKs .
- Pharmacological Potential : The compound's ability to modulate key signaling pathways has been explored in preclinical models, indicating promising results in reducing tumor size and enhancing apoptosis in cancer cells .
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step reactions starting from available precursors:
Synthetic Route:
- Formation of Imidazo[1,2-a]pyrimidine Core : Achieved through condensation reactions involving 2-aminopyridine and appropriate aldehydes or ketones.
- Substitution Reactions : Chlorination and coupling reactions are performed to introduce the benzamide structure.
Chemical Reactions:
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride may convert it into amines or alcohols.
Q & A
Q. Key Optimization Parameters :
- Temperature : Lower temperatures (<50°C) reduce decomposition of the imidazo[1,2-a]pyrimidine core.
- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency in core formation .
Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyrimidine ring and benzamide substitution patterns. Aromatic proton signals in the δ 7.0–8.5 ppm range are diagnostic .
- FT-IR : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of unreacted amine groups (N-H stretch ~3300 cm⁻¹) .
- LC-MS : Assess purity (>95%) and molecular ion consistency (e.g., [M+H]⁺ at m/z 407.1 for C₂₁H₁₆ClN₃O) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or packing motifs, though crystallization may require slow evaporation from DMSO/water .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Answer:
SAR insights from analogous imidazo[1,2-a]pyrimidine derivatives suggest:
- Substituent Effects :
- Chlorine Position (Benzamide) : 2-Chloro substitution enhances target binding affinity compared to para-substituted analogs, as shown in kinase inhibition assays .
- Methyl Group (Imidazo[1,2-a]pyrimidine) : 3-Methyl substitution improves metabolic stability by reducing CYP450-mediated oxidation .
- Methodological Approaches :
- In Silico Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases) and prioritize substituents for synthesis .
- Parallel Synthesis : Generate a library of analogs with systematic substitutions (e.g., replacing Cl with F or CF₃) to map steric/electronic effects .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .
Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Crystallographic Analysis : Compare target-binding modes (e.g., hinge region interactions in kinases) to explain potency differences among analogs .
Example : A compound with a 4-methoxybenzamide group showed 10-fold lower IC₅₀ than the 2-chloro analog due to altered hydrogen bonding with a kinase’s gatekeeper residue .
Advanced: What computational and experimental methods are critical for analyzing crystallography data of this compound?
Answer:
For X-ray crystallography:
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve high-resolution (<1.5 Å) structures.
- Software Tools :
- Key Metrics :
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
Focus on ADME parameters :
- Solubility : Introduce polar groups (e.g., -OH, -SO₂NH₂) on the benzamide ring while maintaining Cl at position 2 for target affinity. Use shake-flask assays (pH 7.4 buffer) to measure improvements .
- Metabolic Stability : Replace metabolically labile methyl groups with deuterated analogs or cyclopropyl substituents. Monitor stability in liver microsomes (human vs. rodent) .
- Permeability : Assess Caco-2 cell monolayers to optimize logP (target 2–3.5) via substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
